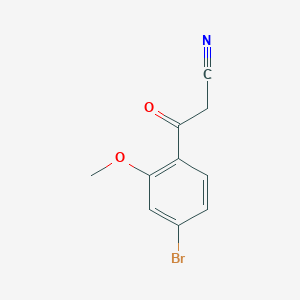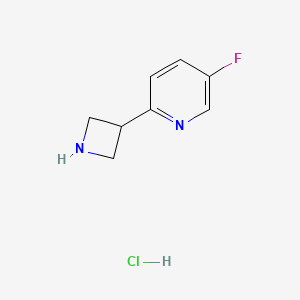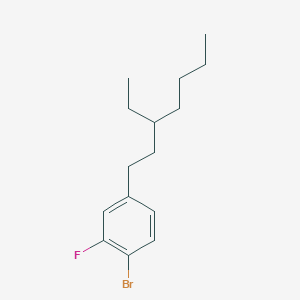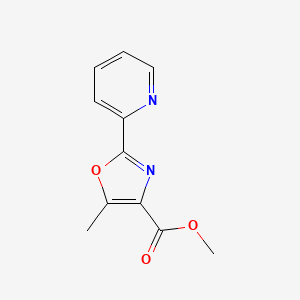
2,4-Dichloro-1-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a cyclopropyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-cyclopropylbenzene typically involves the cyclopropylation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product through distillation or recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-cyclopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl-substituted benzoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,4-dihydroxy-1-cyclopropylbenzene or 2,4-diamino-1-cyclopropylbenzene.
Oxidation: Formation of cyclopropyl-substituted benzoquinones.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-cyclopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the binding of the cyclopropyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
1-Cyclopropylbenzene: Lacks the chlorine substituents, which can affect its reactivity and interactions with other molecules.
2,4-Dichloro-1-methylbenzene: Similar in structure but with a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness
2,4-Dichloro-1-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group on the benzene ring.
Properties
Molecular Formula |
C9H8Cl2 |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
2,4-dichloro-1-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI Key |
WDZPAHPAJPEBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)





![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)




